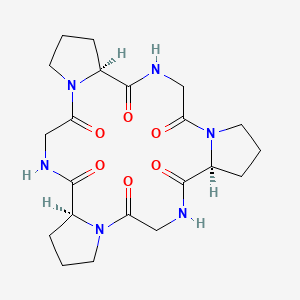
Cyclo(-Pro-Gly)3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclo(-Pro-Gly)3 can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid, proline, to the resin. Subsequent amino acids, glycine and proline, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the linear peptide chain, cyclization is achieved by removing the peptide from the resin and inducing cyclization through the formation of an amide bond between the terminal amino and carboxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo(-Pro-Gly)3 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles under mild to moderate conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced forms of the peptide with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclo(-Pro-Gly)3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.
Biology: Investigated for its potential role in modulating protein-protein interactions and as a scaffold for designing bioactive peptides.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a template for developing peptide-based drugs.
Industry: Utilized in the development of novel materials and as a building block for creating functionalized peptides with specific properties.
Wirkmechanismus
The mechanism of action of cyclo(-Pro-Gly)3 involves its ability to adopt specific conformations that can interact with molecular targets. The cyclic structure provides rigidity and stability, allowing it to bind to proteins or other biomolecules with high affinity. The proline residues introduce kinks in the peptide backbone, which can influence its binding properties and interactions with target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the peptide is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclo(-Pro-Gly)2: A smaller cyclic peptide with two repeating units of proline and glycine.
Cyclo(-Pro-Gly)4: A larger cyclic peptide with four repeating units of proline and glycine.
Cyclo(-Pro-Ala)3: A cyclic peptide with alanine replacing glycine in the sequence.
Uniqueness
Cyclo(-Pro-Gly)3 is unique due to its specific sequence and cyclic structure, which confer distinct conformational and binding properties. Compared to other cyclic peptides, it offers a balance between size and stability, making it suitable for various applications. Its ability to modulate protein-protein interactions and serve as a scaffold for designing bioactive peptides sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C21H30N6O6 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
(6S,15S,24S)-1,4,10,13,19,22-hexazatetracyclo[22.3.0.06,10.015,19]heptacosane-2,5,11,14,20,23-hexone |
InChI |
InChI=1S/C21H30N6O6/c28-16-10-23-20(32)14-5-2-9-27(14)18(30)12-24-21(33)15-6-3-8-26(15)17(29)11-22-19(31)13-4-1-7-25(13)16/h13-15H,1-12H2,(H,22,31)(H,23,32)(H,24,33)/t13-,14-,15-/m0/s1 |
InChI-Schlüssel |
WAOABPNIJIPSKM-KKUMJFAQSA-N |
Isomerische SMILES |
C1C[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)NCC(=O)N2C1 |
Kanonische SMILES |
C1CC2C(=O)NCC(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)NCC(=O)N2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


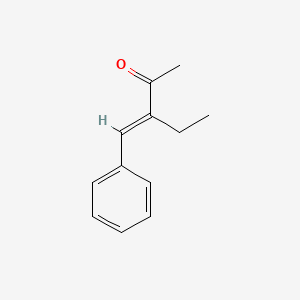
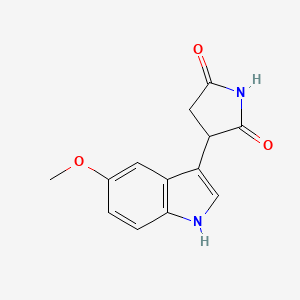
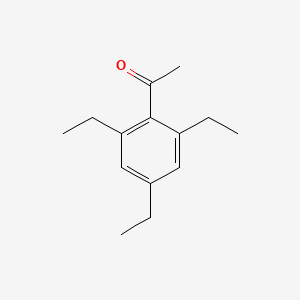
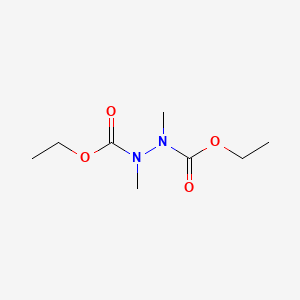
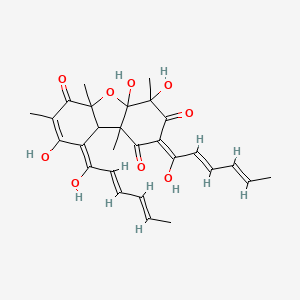
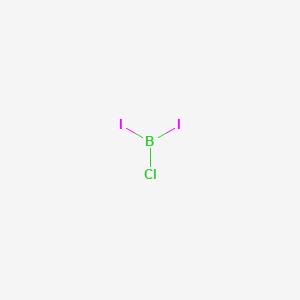
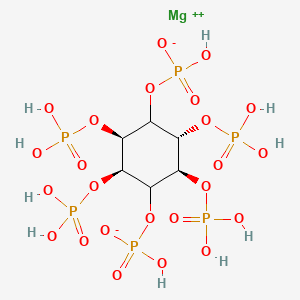
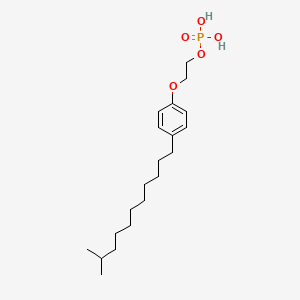
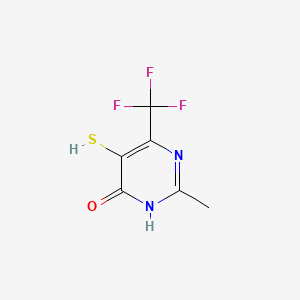

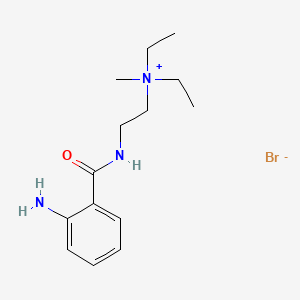
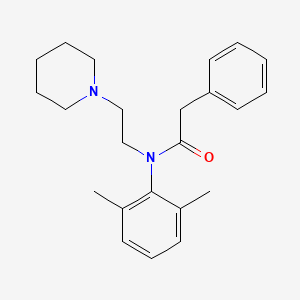
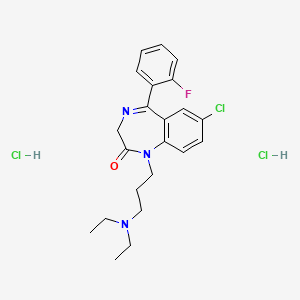
![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
